An In-Depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide: Synthesis, Properties, and Reactivity
This document provides a comprehensive technical overview of N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide of significant interest in synthetic organic chemistry. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's properties, preparation, and strategic application in the synthesis of complex molecular architectures. We will move beyond simple data recitation to explore the causal relationships behind its unique reactivity and provide field-proven protocols for its effective use.
Introduction: The Strategic Value of the Weinreb Amide Moiety
The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, was first reported in 1981 by Steven M. Weinreb and Steven Nahm.[1] Its development solved a long-standing challenge in organic synthesis: the controlled addition of organometallic reagents to carboxylic acid derivatives.[1] Unlike reactions with esters or acid chlorides, which are prone to over-addition to form tertiary alcohols, the Weinreb amide facilitates the clean synthesis of ketones (or aldehydes via reduction).[1]
This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists the addition of a second equivalent of the organometallic reagent and only collapses to the ketone upon acidic workup.[1]
N-methoxy-N-methyl-4-nitrobenzamide is a particularly interesting member of this class. The presence of a strongly electron-withdrawing nitro group at the para-position significantly increases the electrophilicity of the carbonyl carbon, potentially modulating its reactivity and making it a valuable building block for specific synthetic targets.
Physicochemical and Spectral Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory. The key characteristics of N-methoxy-N-methyl-4-nitrobenzamide are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-methoxy-N-methyl-4-nitrobenzamide | [2] |
| Synonyms | N-Methyl-N-methoxy-4-nitro-benzamide | [2] |
| CAS Number | 88454-63-3; 52898-51-8 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [4] |
| Appearance | Expected to be a solid, likely yellow, typical for nitroaromatic compounds. | [5] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [6] |
Spectral Data: Definitive spectral data is crucial for reaction monitoring and product verification.
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¹H NMR, ¹³C NMR, IR, MS: Spectroscopic data including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) are available for viewing and download from spectral databases.[3] These spectra are essential for confirming the successful synthesis and purity of the compound.
Synthesis of N-methoxy-N-methyl-4-nitrobenzamide
The most reliable and common method for preparing Weinreb amides is the coupling of an activated carboxylic acid derivative, typically an acyl chloride, with N,O-dimethylhydroxylamine hydrochloride.[7] The overall workflow involves the initial conversion of 4-nitrobenzoic acid to its more reactive acyl chloride, followed by amidation.
Foundational Protocol: Preparation from 4-Nitrobenzoyl Chloride
This protocol details the conversion of the commercially available or freshly prepared 4-nitrobenzoyl chloride to the target Weinreb amide. The key to success is ensuring anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.[8]
Materials:
-
4-Nitrobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine or triethylamine (2.2 equivalents) dropwise. The second equivalent of base is necessary to neutralize the HCl salt of the hydroxylamine.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring hydroxylamine solution over 20-30 minutes.
-
Causality Insight: Slow, cold addition is critical to control the exothermicity of the reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl to remove excess pyridine/TEA, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Self-Validation Check: The bicarbonate wash is crucial. Any residual acid can lead to amide hydrolysis during storage or subsequent steps. The absence of effervescence indicates successful neutralization.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield pure N-methoxy-N-methyl-4-nitrobenzamide.
Core Reactivity and Mechanism
The primary utility of N-methoxy-N-methyl-4-nitrobenzamide is its role as a precursor to 4-nitroaryl ketones via the Weinreb ketone synthesis.
Mechanism of Ketone Synthesis
The reaction proceeds via a highly specific and reliable mechanism that prevents over-addition.
-
Nucleophilic Attack: An organometallic reagent (e.g., Grignard reagent, R-MgX, or an organolithium, R-Li) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Stable Intermediate: This attack forms a tetrahedral intermediate. The key feature of this intermediate is its stabilization through chelation of the magnesium or lithium cation by both the newly formed oxyanion and the methoxy oxygen atom.
-
Resistance to Over-Addition: This five-membered chelated ring is stable at low temperatures and does not readily collapse to a ketone. This stability prevents the addition of a second equivalent of the organometallic reagent.
-
Hydrolysis to Ketone: Upon aqueous acidic workup (e.g., with NH₄Cl or dilute HCl), the chelate is broken, and the intermediate readily hydrolyzes to yield the desired ketone and N,O-dimethylhydroxylamine.
Safety and Handling
-
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially mutagenic. Skin contact and inhalation should be minimized.
-
Benzamides: Amides can be irritants.
-
Precursors: The synthesis involves highly reactive and corrosive reagents like 4-nitrobenzoyl chloride, which is moisture-sensitive and a lachrymator.[9][10]
Mandatory Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[11]
-
Avoid creating dust or aerosols.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[12]
Conclusion
N-methoxy-N-methyl-4-nitrobenzamide is a powerful and reliable synthetic intermediate. Its value lies in the predictable and high-yield conversion to ketones, a transformation enabled by the unique stability of the Weinreb amide moiety. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, making it a valuable tool for introducing the 4-nitrobenzoyl scaffold into complex molecules, which is often a precursor for an aniline group in pharmaceutical synthesis. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety measures, researchers can effectively leverage this reagent to advance their synthetic programs.
References
- N-METHOXY-N-METHYL-4-NITROBENZAMIDE, 52898-51-8 spectrum_ChemCD_index. Chemcd.
-
3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417. PubChem. Available at:[Link]
- SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzamide. Thermo Fisher Scientific.
-
N-Methoxy-N-methylbenzamide. PubChem. Available at:[Link]
- SAFETY DATA SHEET - N-Methyl-4-nitroaniline. Fisher Scientific.
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at:[Link]
-
Weinreb ketone synthesis. Wikipedia. Available at:[Link]
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at:[Link]
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4-Nitrobenzoyl chloride. PubChem. Available at:[Link]
-
Preparation of 4-nitrobenzoyl chloride. PrepChem.com. Available at:[Link]
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